molecular formula C19H27NO3 B2767415 N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide CAS No. 866137-24-8

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide

Cat. No.: B2767415
CAS No.: 866137-24-8
M. Wt: 317.429
InChI Key: RONHNZGKABNVHN-UHFFFAOYSA-N
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Description

Compounds with a 1,3-benzodioxol-5-yl group are often part of a larger class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide often involves multi-step chemical processes .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific functional groups present in the molecule. For example, compounds with a benzodioxol group can undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.

Scientific Research Applications

Photoinitiated Polymerization

  • Photoinitiated Polymerization of Self-Assembled Structures: A study by Masuda et al. (2003) investigated the polymerization of a disk-shaped molecule, N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, which assembles into columnar stacks. This polymerization, initiated by UV light, resulted in nanometer-sized fibrous morphologies, suggesting applications in nanotechnology (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide in Supramolecular Applications: Cantekin, de Greef, and Palmans (2012) reviewed the role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry. These compounds, including structures similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide, are used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into one-dimensional rod-like structures (Cantekin, de Greef, & Palmans, 2012).

Amide Functionalized Covalent Organic Frameworks

  • Catalytic Applications in Organic Reactions: Li et al. (2019) developed amide functionalized covalent organic frameworks using a BTA-based amine, demonstrating their efficiency as catalysts for Knoevenagel condensation. This research opens avenues for the use of similar benzamide derivatives in heterogeneous catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Molecular Assembly and Structural Tuning

  • Self-Assembly and Phase Transition Behavior: Shishido et al. (2014) studied benzenecarboxamide derivatives in terms of their molecular assembly, phase transition behavior, and dielectric responses. These findings are significant for the development of materials with tailored electronic properties (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

Antitumor Activity

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological system in which they are acting. For example, some indole-based compounds have been found to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Safety and Hazards

Safety and hazards associated with these compounds can vary widely depending on their specific structure. For example, some compounds may be classified as combustible solids . Always refer to the safety data sheet (SDS) for specific safety and hazard information .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHNZGKABNVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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